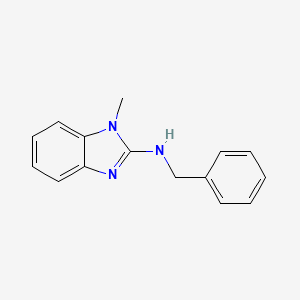

N-benzyl-1-methylbenzimidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

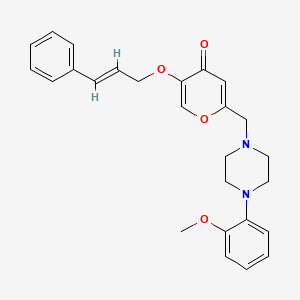

N-benzyl-1-methylbenzimidazol-2-amine, also known as BMA-1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized and studied for its pharmacological properties.

Applications De Recherche Scientifique

Catalysis and Synthetic Methodologies

N-benzyl-1-methylbenzimidazol-2-amine derivatives play a crucial role in catalytic processes and synthetic chemistry. For instance, they are involved in the oxidative C-H amination of N-substituted amidines to yield 1,2-disubstituted benzimidazoles using iodobenzene as a catalyst, showcasing moderate to high yields under ambient conditions (Alla et al., 2013). Additionally, direct amination of azoles under mild conditions has been achieved using CuCl2 complexes of amines, further demonstrating the versatility of this compound and its derivatives in constructing complex nitrogen-containing molecules (Xu et al., 2013).

Corrosion Inhibition

Theoretical studies have highlighted the potential of benzimidazole derivatives, closely related to this compound, as corrosion inhibitors for mild steel. This application is based on the electronic properties and the ability of these molecules to form protective layers on metal surfaces, reducing corrosion in acidic environments (Obot & Obi-Egbedi, 2010).

Antioxidant Properties

Research has also delved into the antioxidant properties of benzimidazole derivatives , demonstrating their efficacy in inhibiting lipid peroxidation in rat liver microsomal models. This suggests potential therapeutic applications in managing oxidative stress-related conditions (Kuş et al., 2004).

Antitumor Activities

Benzimidazole derivatives, including this compound, have shown promising results in antitumor studies. These compounds, particularly 2-(4-aminophenyl)benzothiazoles, exhibit potent and selective antitumor properties in vitro and in vivo, with mechanisms of action including the induction of cytochrome P450 enzymes and biotransformation to active metabolites (Bradshaw et al., 2002).

Materials Science

In materials science, polybenzimidazole networks synthesized from derivatives of this compound demonstrate significant CO2 adsorption capacities, indicating potential applications in gas separation technologies and environmental protection (Yu et al., 2013).

Mécanisme D'action

Target of Action

N-benzyl-1-methylbenzimidazol-2-amine, also known as N-benzyl-1-methyl-1H-benzo[d]imidazol-2-amine, is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . .

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been reported to exhibit notable antimicrobial activity against certain bacteria .

Biochemical Pathways

Benzimidazole derivatives have been reported to interfere with various biochemical pathways, leading to their broad-spectrum pharmacological properties .

Pharmacokinetics

Benzimidazole derivatives are known to have excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives are known to exert a wide range of biological effects due to their interaction with various biological targets .

Action Environment

Benzimidazole derivatives are known to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Propriétés

IUPAC Name |

N-benzyl-1-methylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-18-14-10-6-5-9-13(14)17-15(18)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKCOPCTTAKCKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)

![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)

![2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3008189.png)